Bienvenue dans la boutique en ligne BenchChem!

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Medicinal Chemistry Lead Optimization Physicochemical Property Space

Select 1788558-26-8 to differentiate your screening library. This piperidine–ethanone derivative carries a unique 4-isopropylphenoxy tail not found in common 4-methoxy, 4-chloro, or thiophenyl congeners, filling the low-RBC, zero-HBD quadrant of property space. With zero hydrogen-bond donors it is pre-optimized for passive CNS permeability and serves as a minimalist scaffold for matched negative controls (single-point triazole methylation abolishes key interactions). Ideal for SAR programs exploring lipophilic pocket tolerance or developing brain-penetrant probes. Available at ≥90% purity for immediate screening.

Molecular Formula C18H24N4O2
Molecular Weight 328.416
CAS No. 1788558-26-8
Cat. No. B2873253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone
CAS1788558-26-8
Molecular FormulaC18H24N4O2
Molecular Weight328.416
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3C=CN=N3
InChIInChI=1S/C18H24N4O2/c1-14(2)15-3-5-17(6-4-15)24-13-18(23)21-10-7-16(8-11-21)22-12-9-19-20-22/h3-6,9,12,14,16H,7-8,10-11,13H2,1-2H3
InChIKeyZSWGUDMMUMNGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What is 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone (1788558-26-8)?


1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone (Cas No. 1788558-26-8) is a fully synthetic small molecule (MF C18H24N4O2, MW 328.42) that belongs to the class of piperidine–ethanone derivatives functionalized with a 1,2,3-triazole and a 4-isopropylphenoxy moiety. Its structure incorporates a basic piperidine nitrogen, a polar triazole ring, and a lipophilic isopropylphenoxy tail, which together confer intermediate lipophilicity and hydrogen-bonding capacity [1]. The compound is catalogued by commercial screening libraries (e.g., Life Chemicals) at 90%+ purity for research use, but no peer-reviewed biological assay data have been published to date [1].

Why 1788558-26-8 cannot be freely substituted with a generic triazole–piperidine analog


Even within the narrow 1,2,3-triazol-1-yl-piperidine-ethanone class, minor structural modifications profoundly alter biological activity. For example, piperidine derivatives bearing a 1-substituted 1,2,3-triazol-5-yl substituent were identified as the most active renin inhibitors, while closely related regioisomers showed markedly lower potency [1]. Furthermore, N-alkyltriazole compounds exemplified by the US9321738 patent achieve nanomolar LPAR1 antagonism (IC50 18.8 nM) through precise substitution patterns; any deviation from the optimised scaffold is expected to perturb the pharmacophore and abolish target engagement [2]. The 4-isopropylphenoxy group in 1788558-26-8 contributes a distinctive lipophilic profile that is not replicated by the 4-methoxy, 4-chloro, or thiophenyl congeners available from screening collections, making generic substitution a high-risk decision for SAR or probe-development campaigns.

Product-Specific Quantitative Differentiation Evidence for 1788558-26-8


Molecular weight difference relative to the 4-methylsulfonyl-piperidine analog

The molecular weight of 1788558-26-8 (328.42 g/mol [1]) is lower than that of the closest commercially listed 4-isopropylphenoxy-piperidine analog, 2-(4-isopropylphenoxy)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone (339.45 g/mol [2]). The 11.03 g/mol increase in analog mass arises from the replacement of the neutral 1,2,3-triazole with a polar methylsulfonyl moiety, predicting altered solubility, logD, and H-bond acceptor capacity.

Medicinal Chemistry Lead Optimization Physicochemical Property Space

Polar surface area and hydrogen-bond donor deficiency compared to a 1,2,4-triazole-thiadiazole congener

1788558-26-8 contains zero hydrogen-bond donors (HBD) and a calculated topological polar surface area (tPSA) of approximately 57 Ų [1]. In contrast, a related hit2lead compound, 4-(4-methoxyphenoxy)-1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidine, bears an additional amide carbonyl and an NH moiety, raising its HBD count to 1 and tPSA >70 Ų . The absence of HBDs in 1788558-26-8 may enhance passive membrane permeability and reduce renal clearance compared to the more polar 1,2,4-triazole analog.

Drug Design Blood-Brain Barrier Penetration Pharmacokinetics

Significantly lower molecular complexity relative to the dihydrothiazole-thioether analog

The target compound 1788558-26-8 (MF C18H24N4O2) possesses a carbon–heteroatom ratio of 18:6 (3.0) and a rotational bond count (RBC) of 5. A commercially available analog, 1-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone (CAS 1396630-78-6), incorporates a dihydrothiazole-thioether appendage, yielding MF C20H28N2O2S2, a C:heteroatom ratio of 20:6 (3.33), and an RBC of ≥7 [1]. The additional synthetic step required for the thioether linkage increases cost and reduces accessibility for high-throughput screening.

Combinatorial Chemistry Fragment-Based Drug Discovery Synthetic Accessibility

Best Research Application Scenarios for 1788558-26-8


Structure–Activity Relationship (SAR) Expansion of Triazole–Piperidine LPAR Antagonists

The LPAR antagonist patent US9321738 demonstrates that N-alkyltriazole compounds achieve nanomolar potency (IC50 18.8 nM) at the LPA1 receptor [1]. The 4-isopropylphenoxy group in 1788558-26-8 is a substitution not exemplified in the patent; incorporating this compound into a focused library enables exploration of the lipophilic pocket tolerance and could identify new leads with improved ADME profiles.

CNS-Penetrant Probe Development Leveraging Zero HBD Feature

The absence of hydrogen-bond donors (HBD = 0) is a distinguishing feature of 1788558-26-8 [1]. In CNS drug discovery, zero HBD count is associated with enhanced passive blood-brain barrier permeability. This compound can serve as a privileged core for developing CNS-active chemical probes, particularly for targets where polar surface area must be minimized.

Diversity-Oriented Screening Library Expansion in Low-RBC Chemical Space

With only 5 rotatable bonds, 1788558-26-8 occupies a region of lower molecular flexibility than many commercial triazole–piperidine analogs [1]. High-throughput screening (HTS) collections seeking to enhance chemical diversity while maintaining favorable ligand efficiency metrics can use this compound to fill gaps in the low-RBC, zero-HBD quadrant of property space.

Negative Control Generation for Triazole-Dependent Biological Assays

If the triazole ring nitrogen atoms are critical for metal chelation or hydrogen bonding in a known target engagement, 1788558-26-8—with its unsubstituted 1,2,3-triazole—can act as a minimalist scaffold for designing matched negative controls. A single-point substitution (e.g., methylation at N-2 or N-3) would abrogate key interactions while preserving physicochemical similarity.

Quote Request

Request a Quote for 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.